

Vactosertib Clinical Trials: A Meta-Analysis and Comparative Guide

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This guide provides a comprehensive meta-analysis of clinical trial outcomes for Vactosertib, a potent and selective small molecule inhibitor of the TGF- β type I receptor kinase (ALK5). By summarizing quantitative data, detailing experimental protocols, and visualizing key biological pathways and workflows, this document aims to serve as a valuable resource for researchers, scientists, and drug development professionals investigating novel cancer therapeutics.

Performance Comparison of Vactosertib in Clinical Trials

Vactosertib has been evaluated in multiple clinical trials across a range of malignancies, primarily in combination with other anti-cancer agents. The following tables summarize the key efficacy and safety outcomes from these studies, comparing them with relevant alternative treatments.

Table 1: Vactosertib in Relapsed/Refractory Multiple Myeloma

Treatment Arm	Clinical Trial	N	Overall Response Rate (ORR)	6-Month Progression-Free Survival (PFS-6)	Key Grade ≥3 Adverse Events
Vactosertib + Pomalidomide	NCT03143985 (Phase Ib) [1][2]	15	Not Reported	80%[2]	Renal failure (1 patient), hematologic AE (3 patients)[1]
Pomalidomide (Historical Control)	Richardson et al., 2014	-	Not Reported	20%[2]	Not Applicable
Pomalidomide + Corticosteroids (Historical Control)	Richardson et al., 2014	-	Not Reported	40%[2]	Not Applicable
Pomalidomide + Dexamethasone (Doublet Regimen)	Meta-analysis (31 trials)[3]	4776	33.3% (95% CI: 27-39%)	Median PFS: 8.29 months (95% CI: 7.27-9.31)	Neutropenia (41%), Anemia (20%), Pneumonia (14%), Infection/Febrile Neutropenia (14%)[3]

Table 2: Vactosertib in Advanced Desmoid Tumors

Treatment Arm	Clinical Trial	N	Objective Response Rate (ORR)	1-Year Progression-Free Rate (PFR)	Key Grade ≥3 Adverse Events
Vactosertib + Imatinib	NCT03802084 (Phase Ib/II)[4][5]	27	25.9%[4][5]	81.0%[4][5]	Neutropenia (22.2%), Anemia (18.5%)[4][5]
Imatinib Monotherapy	Fayette et al., 2007	40	PR: 8%, CR: 2%	2-Year PFS: 55%	Not specified in abstract[6]

Table 3: Vactosertib in PD-L1 Positive Non-Small Cell Lung Cancer (NSCLC)

Treatme nt Arm	Patient Subgro up	Clinical Trial	N	Objectiv e Respon se Rate (ORR)	Median Overall Survival (mOS)	Median Progres sion- Free Survival (mPFS)	Key Grade ≥3 Adverse Events
Vactosert ib + Durvalum ab	PD-L1 ≥25%	Phase Ib/IIa[7]	24	45.8% (95% CI: 25.6– 67.2)	41.9 months (95% CI: 3.3-NE)	2.6 months (95% CI: 1.0–11.1)	Interstitial lung disease (6.7%), Toxic epiderma l necrolysi s (3.3%) [7]
Vactosert ib + Durvalum ab	PD-L1 <25%	Phase Ib/IIa[7]	36	22.2% (95% CI: 10.1– 39.2)	11.2 months (95% CI: 5.8-NE)	3.0 months (95% CI: 1.8–5.6)	Itching (38.5%), Skin rash (34.6%) - No Grade ≥3 reported for these[8]

Table 4: Vactosertib in Metastatic Pancreatic Cancer (Second-Line)

Treatment Arm	Clinical Trial	N	Objective Response Rate (ORR)	Disease Control Rate (DCR)	Median Progression-Free Survival (mPFS)
Vactosertib + FOLFOX	NCT03666832 (Phase Ib)	13 (DL 1)	23.1%	61.5%	5.6 months (95% CI: 2.27–8.93)
FOLFIRINOX (vs. other regimens)	Meta-analysis (6 studies)[9]	858	HR: 0.43 (95% CI: 0.23, 0.80)	HR: 0.71 (95% CI: 0.58, 0.88)	HR: 0.68 (95% CI: 0.52, 0.89)
FOLFIRI (vs. FOLFOX)	Retrospective analysis[10]	20	Not Reported	Not Reported	3 months (95% CI: 3-4) - No significant difference
FOLFOX (vs. FOLFIRI)	Retrospective analysis[10]	11	Not Reported	Not Reported	3 months (95% CI: 3-4) - No significant difference

Table 5: Vactosertib in Recurrent, Refractory, or Progressive Osteosarcoma

Treatment Arm	Clinical Trial	N (evaluable)	Objective Response Rate (ORR)	Median Overall Survival (mOS)	Median Progression-Free Survival (mPFS)
Vactosertib Monotherapy	NCT05588648 (Phase I/II)	11	36.4% (95% CI: 10.9–69.2)	6.8 months (95% CI: 2.4-NE)	1.9 months (95% CI: 1.2-NE)

Experimental Protocols

This section details the methodologies for key experiments cited in the Vactosertib clinical trials.

RECIST 1.1 for Tumor Response Evaluation

The Response Evaluation Criteria in Solid Tumors (RECIST) version 1.1 is a standardized methodology for assessing tumor response in clinical trials.[\[11\]](#)

- Baseline Assessment:
 - Target Lesions: Up to five of the largest, most reproducible lesions are selected as target lesions, with a maximum of two per organ. The longest diameter (LD) of each is measured.
 - Non-Target Lesions: All other lesions are identified as non-target lesions and are assessed qualitatively.
- Follow-up Assessment:
 - The LD of all target lesions is measured at each follow-up. The sum of the LDs is calculated and compared to the baseline sum.
 - Non-target lesions are assessed for unequivocal progression.
- Response Categories:
 - Complete Response (CR): Disappearance of all target lesions.
 - Partial Response (PR): At least a 30% decrease in the sum of the LD of target lesions.
 - Progressive Disease (PD): At least a 20% increase in the sum of the LD of target lesions, or the appearance of new lesions.
 - Stable Disease (SD): Neither sufficient shrinkage to qualify for PR nor sufficient increase to qualify for PD.

Pharmacokinetic (PK) Analysis

Pharmacokinetic studies in Phase I trials of Vactosertib aim to characterize the absorption, distribution, metabolism, and excretion (ADME) of the drug.

- **Sample Collection:** Blood samples are collected at multiple time points pre- and post-dose to capture the drug's concentration-time profile.[\[12\]](#)
- **Bioanalytical Method:** Drug concentrations in plasma are typically determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
- **Data Analysis:**
 - **Non-compartmental analysis (NCA):** Used to calculate key PK parameters such as maximum concentration (C_{max}), time to maximum concentration (T_{max}), area under the concentration-time curve (AUC), and half-life (t_{1/2}).[\[13\]](#)
 - **Population PK modeling:** May be used to identify sources of variability in drug exposure among patients.[\[14\]](#)

PD-L1 Immunohistochemistry (IHC) Testing

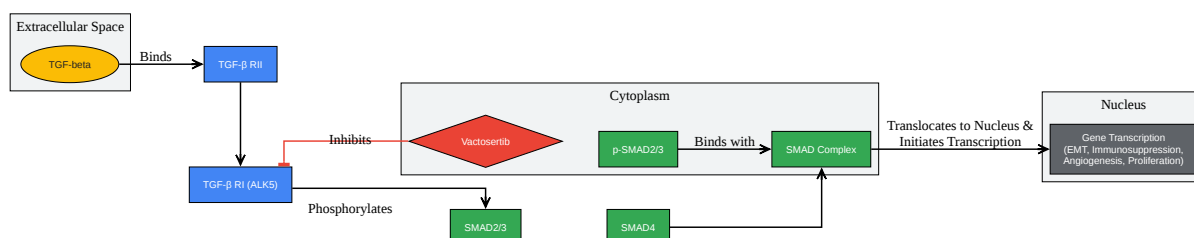
In the Vactosertib trial for NSCLC, PD-L1 expression was a key biomarker.

- **Assay:** The specific antibody clone and staining platform are crucial for reproducibility. For instance, the Dako 22C3 pharmDx assay is used for pembrolizumab, while the Ventana SP263 assay is used for durvalumab.[\[15\]](#)[\[16\]](#)
- **Scoring:**
 - **Tumor Proportion Score (TPS):** The percentage of viable tumor cells showing partial or complete membrane staining at any intensity.[\[17\]](#)
 - **Interpretation:** Different clinical trials may use different TPS cut-offs to define PD-L1 positivity (e.g., ≥1%, ≥50%).[\[15\]](#)
- **Sample Handling:** Proper tissue fixation and processing are critical for accurate PD-L1 assessment. Cytology samples may be used if validated.[\[18\]](#)

Mandatory Visualizations

TGF- β Signaling Pathway

The transforming growth factor-beta (TGF- β) signaling pathway plays a dual role in cancer, acting as a tumor suppressor in early stages and a promoter of tumor progression in later stages.[19][20] Vactosertib targets the TGF- β type I receptor (ALK5), inhibiting the downstream signaling cascade.[2]

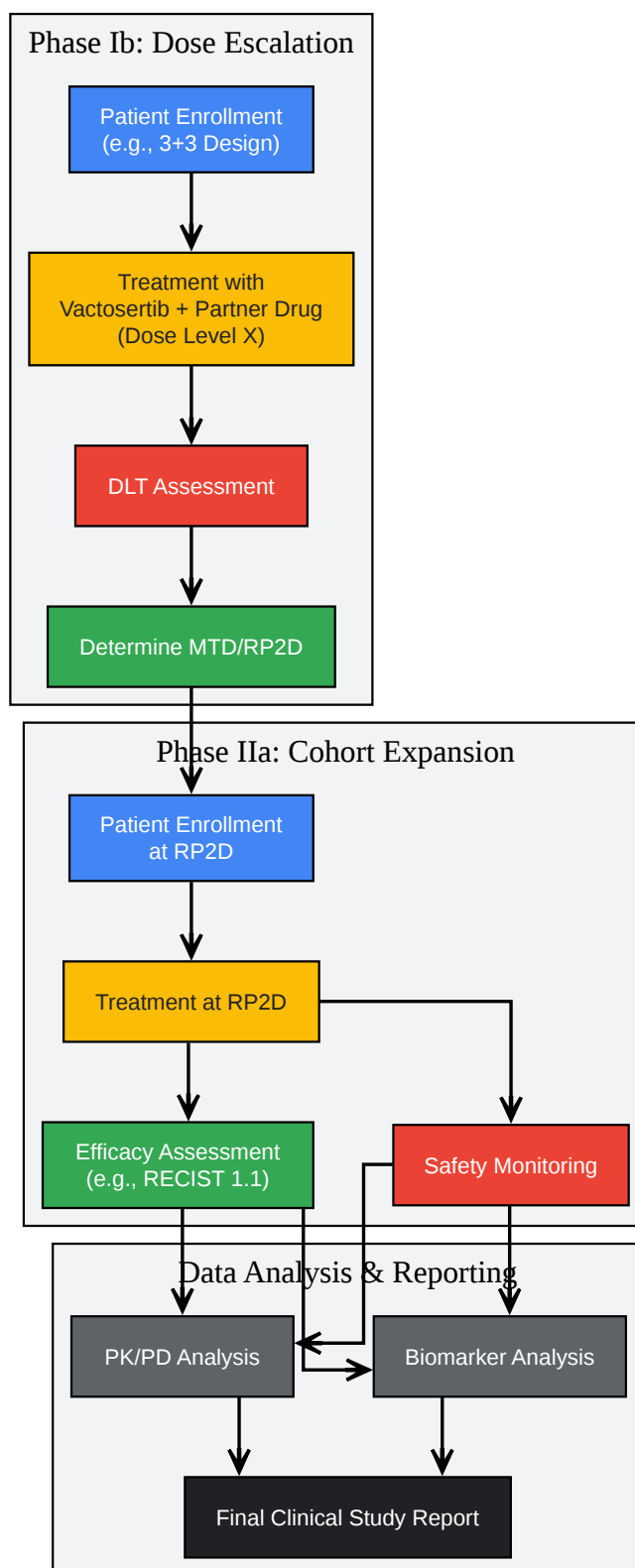


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Caption: The canonical TGF- β signaling pathway and the mechanism of action of Vactosertib.

Clinical Trial Workflow for a Phase Ib/II Study

The following diagram illustrates a typical workflow for a Phase Ib/II clinical trial, such as those conducted for Vactosertib.

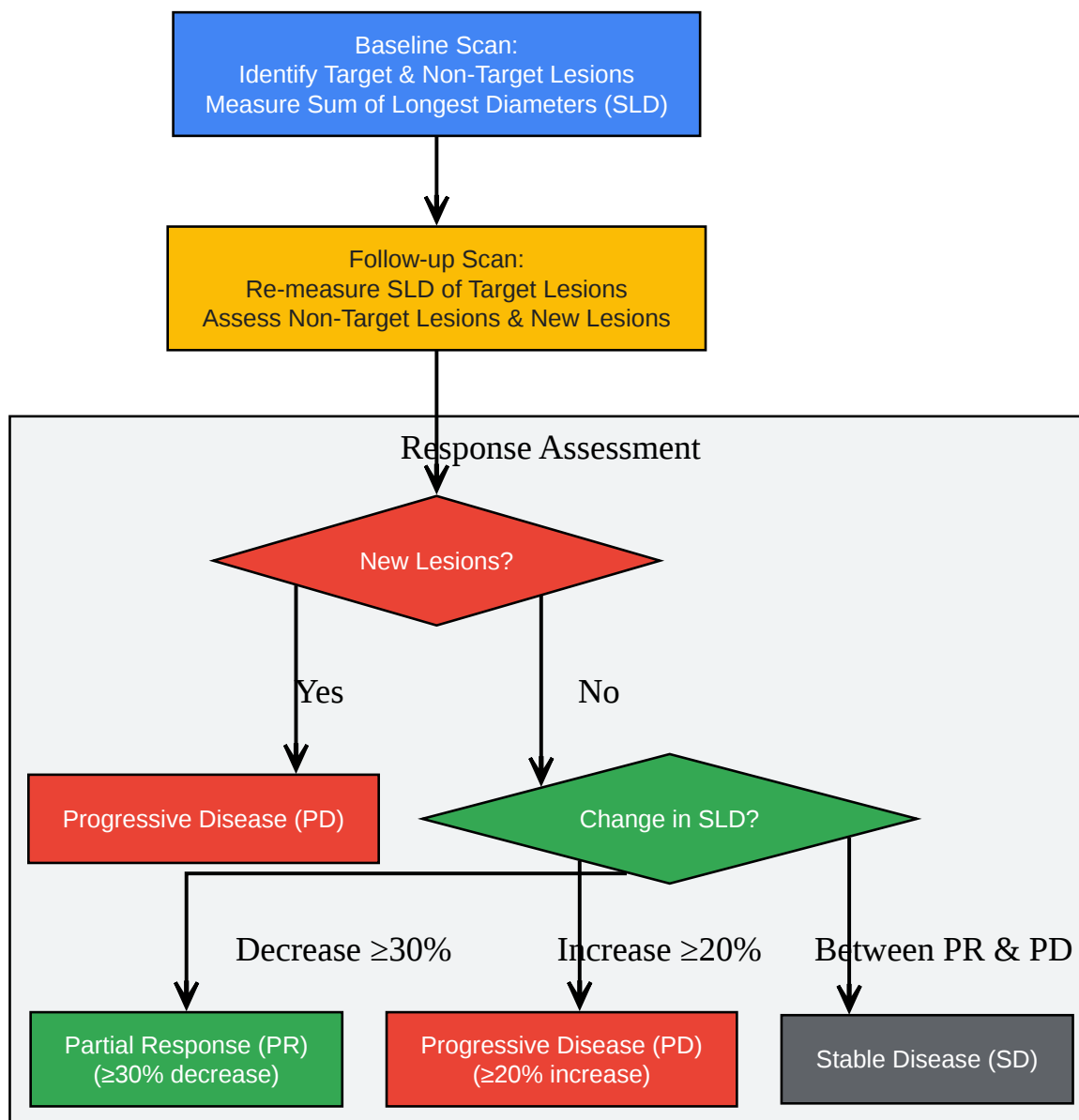


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Caption: A generalized workflow for a Phase Ib/II clinical trial.

RECIST 1.1 Assessment Workflow

This diagram outlines the decision-making process for assessing tumor response according to RECIST 1.1 criteria.



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Caption: Decision workflow for tumor response assessment using RECIST 1.1.

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